3-(Chloromethyl)-6-fluorobenzo[d]isoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClFNO |
|---|---|
Molecular Weight |
185.58 g/mol |
IUPAC Name |
3-(chloromethyl)-6-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C8H5ClFNO/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,4H2 |
InChI Key |
XSTIYYHJHIQOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2CCl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 Chloromethyl 6 Fluorobenzo D Isoxazole
Transformations Involving the Chloromethyl Moiety
The chloromethyl group at the 3-position of the benzisoxazole ring is a primary site of reactivity, behaving as a reactive benzylic-type halide. This enables a variety of substitution and derivatization reactions.
The chlorine atom of the chloromethyl group is readily displaced by a wide range of nucleophiles. This reactivity is analogous to that observed in other 3-chloromethylisoxazole systems. Studies on related compounds, such as 3-chloromethyl-5-phenylisoxazoles, have demonstrated facile substitution by oxygen, nitrogen, and sulfur nucleophiles.
Oxygen Nucleophiles: In reactions with phenols under Williamson ether synthesis conditions, the corresponding aryloxymethyl derivatives are formed. Similarly, alkoxides like sodium methylate can be used to introduce smaller alkoxy groups.
Sulfur Nucleophiles: Sulfur-based nucleophiles, which are known to be particularly potent, react readily with the chloromethyl group. libretexts.org Thiolates, such as sodium phenylthiolate or benzylthiolate, effectively displace the chloride to yield the corresponding thioethers.
Nitrogen Nucleophiles: Amine nucleophiles, including cyclic amines like morpholine (B109124), can also be employed to generate 3-(aminomethyl)benzo[d]isoxazole derivatives.
These reactions are typically carried out in a polar aprotic solvent in the presence of a base to neutralize the generated HCl. The table below summarizes representative nucleophilic displacement reactions documented for analogous 3-chloromethylisoxazole structures.
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Oxygen (Phenoxide) | Substituted Phenol + K₂CO₃ | 3-(Aryloxymethyl)-isoxazole |
| Oxygen (Alkoxide) | Sodium Methoxide | 3-(Methoxymethyl)-isoxazole |
| Sulfur (Thiolate) | Sodium Phenylthiolate | 3-(Phenylthiomethyl)-isoxazole |
| Nitrogen (Amine) | Morpholine | 3-(Morpholinomethyl)-isoxazole |
The chloromethyl group serves as a precursor for other important functional groups. A two-step sequence can convert it into a carbaldehyde, significantly broadening its synthetic utility.
First, the chloro group can be hydrolyzed to a hydroxymethyl group. This is a standard nucleophilic substitution using water or hydroxide (B78521) salts, yielding 3-(hydroxymethyl)-6-fluorobenzo[d]isoxazole.
Subsequently, the resulting primary alcohol can be oxidized to the corresponding aldehyde, 6-fluorobenzo[d]isoxazole-3-carbaldehyde. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid. This conversion from a chloromethyl to a carbaldehyde group is a key transformation in the synthesis of various heterocyclic compounds.
The electrophilic nature of the chloromethyl group makes it a key participant in intramolecular cyclization reactions to form fused heterocyclic systems. By introducing a nucleophilic center elsewhere in the molecule or in a tethered reactant, the chloromethyl group can engage in ring-forming reactions. For instance, a common strategy involves the reaction of a chloromethyl heterocycle with a compound containing both a nucleophilic site and a group that can be subsequently cyclized. Research into the synthesis of fused isoxazolo[2,3-a]quinolinones and related structures has utilized intramolecular reactions, demonstrating the utility of isoxazole (B147169) derivatives in constructing complex polycyclic frameworks. mdpi.comresearchgate.net Such strategies could involve an initial nucleophilic displacement at the chloromethyl group, followed by a metal-catalyzed or base-promoted intramolecular cyclization to build a new ring fused to the benzisoxazole core. researchgate.netrsc.org
Reactivity at the Fluorine Position and Aromatic Ring
The benzene (B151609) portion of the benzisoxazole ring is influenced by two substituents: the fused isoxazole ring and the fluorine atom at the 6-position.
Electrophilic Aromatic Substitution (EAS): The isoxazole ring is an electron-withdrawing group, which deactivates the attached benzene ring towards electrophilic attack. uci.edu Halogens, like fluorine, are also deactivating via an inductive effect but are ortho-, para-directing due to resonance. youtube.comresearchgate.net The combined effect of the deactivating isoxazole moiety and the deactivating, ortho-, para-directing fluorine atom suggests that electrophilic aromatic substitution on 3-(chloromethyl)-6-fluorobenzo[d]isoxazole will be challenging and would likely require harsh conditions. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing character of the isoxazole ring activates the aromatic system for nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org This activation is most pronounced at the positions ortho and para to the ring fusion. The fluorine atom at position 6 is a good leaving group for SNAr reactions, often being more readily displaced than other halogens (F > Cl > Br > I) because the rate-determining step is the initial nucleophilic attack, which is favored by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com Therefore, strong nucleophiles can displace the fluoride (B91410), particularly given the activation provided by the fused heterocyclic ring. chim.itmdpi.com
Ring-Opening and Rearrangement Processes
The isoxazole ring, while aromatic, can undergo ring-opening reactions under various conditions, providing a pathway to highly functionalized acyclic compounds. The N-O bond is the most labile bond in the ring and is susceptible to cleavage.
This reactivity has been observed in metabolic pathways of drugs containing a benzisoxazole core, such as zonisamide, where enzymatic processes can lead to the cleavage of the isoxazole ring. researchgate.net Chemically, ring-opening can be initiated by reduction, treatment with strong bases, or by reaction with electrophiles. For example, some transition metals like Rhodium have been shown to catalyze the ring opening of benzisoxazoles. researchgate.net Another documented process for related isoxazoles involves treatment with an electrophilic fluorinating agent, which leads to N-O bond cleavage and the formation of α-fluorocyano-ketones. Such transformations highlight the potential of the isoxazole ring to act as a masked functional group, which can be revealed through a targeted ring-opening strategy.
Palladium-Catalyzed and Copper-Catalyzed Cross-Coupling Reactions for Functionalization
The presence of two distinct carbon-halogen bonds allows for functionalization via metal-catalyzed cross-coupling reactions. The C(sp³)-Cl bond of the chloromethyl group and the C(sp²)-F bond of the aromatic ring exhibit different reactivities.
Palladium-Catalyzed Reactions: The benzylic-type C-Cl bond is well-suited for palladium-catalyzed cross-coupling reactions. The literature contains numerous examples of Pd-catalyzed couplings of benzyl (B1604629) chlorides with a variety of partners, including boronic acids (Suzuki coupling), organostannanes (Stille coupling), and other organometallic reagents. acs.orgacs.orgrsc.orgnih.gov These reactions provide a powerful method for forming new carbon-carbon bonds at the 3-position of the benzisoxazole core. In contrast, the C-F bond is significantly stronger and generally unreactive under standard palladium-catalyzed cross-coupling conditions, allowing for selective functionalization of the chloromethyl group.
Copper-Catalyzed Reactions: Copper catalysts are also effective for coupling benzylic halides. Copper-mediated or -catalyzed reactions can be used to couple benzyl chlorides with nucleophiles like alcohols, amines, and various carbon-based nucleophiles. nih.govthieme-connect.comacs.orgchemrxiv.org As with palladium catalysis, the C-F bond is typically inert under these conditions, again allowing for selective reaction at the chloromethyl position. This differential reactivity is synthetically valuable, enabling the derivatization of the side chain without affecting the aromatic ring.
Design and Synthesis of Analogues and Functionalized Derivatives of 3 Chloromethyl 6 Fluorobenzo D Isoxazole
Strategies for Structural Diversification
Structural diversification of the parent compound primarily leverages the reactivity of the C-3 chloromethyl group and the aromatic benzisoxazole core. The chloromethyl group is an excellent electrophile, susceptible to nucleophilic substitution, which allows for the straightforward introduction of a wide variety of functional groups.
One key strategy involves the displacement of the chloride ion by various nucleophiles. Research on analogous 3-chloromethylisoxazoles demonstrates that this position readily reacts with phenols under Williamson reaction conditions to form aryloxymethyl derivatives. researchgate.net Similarly, treatment with nucleophiles such as sodium methylate, thiophenolates, or amines like morpholine (B109124) results in the substitution of the chlorine atom, yielding methoxy (B1213986), sulfanyl, and morpholine residues, respectively. researchgate.net This high reactivity provides a direct route to a large library of derivatives by simply varying the nucleophile.
Another effective strategy involves the modification of the side chain itself. For instance, the analogous 3-(bromomethyl)-1,2-benzisoxazole (B15218) can be converted into 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives through a sequence of reactions involving sodium bisulfite, followed by chlorination and amination. nih.govnih.gov This multi-step conversion of the halomethyl group into a sulfamoylmethyl group exemplifies how the side chain at the 3-position can be elaborated into more complex functional moieties.
Modern synthetic methods also provide efficient pathways to functionalized benzisoxazoles from the ground up. A notable approach is the [3+2] cycloaddition of in situ generated nitrile oxides and arynes. nih.gov This method is highly versatile, allowing for the creation of the benzisoxazole core with pre-installed diversity at the 3-position, accommodating aryl, alkyl, alkenyl, and various heterocyclic substituents under mild conditions. nih.gov Furthermore, the adoption of green chemistry principles, such as microwave-assisted synthesis in ionic liquids, offers an efficient and environmentally benign alternative for producing 3-substituted-1,2-benzisoxazoles. researchgate.net
Table 1: Examples of Nucleophilic Substitution on 3-Chloromethylisoxazoles This table is based on the reactivity of analogous chloromethylisoxazole compounds.
| Nucleophile | Reagent Example | Resulting C-3 Substituent |
| Phenoxide | Substituted Phenol / Base | -CH₂-O-Ar |
| Methoxide | Sodium Methylate | -CH₂-O-CH₃ |
| Thiolate | Sodium Phenylthiolate | -CH₂-S-Ph |
| Amine | Morpholine | -CH₂-N(CH₂CH₂)₂O |
Introduction of Diverse Substituents at the Benzisoxazole Core
Further derivatization can be achieved by introducing additional substituents onto the benzisoxazole ring system, leading to polysubstituted analogues with potentially novel properties.
Direct substitution on the nitrogen atom of the 1,2-benzisoxazole (B1199462) ring is uncommon due to its involvement in the aromatic system. However, nitrogen-containing substituents can be linked to the core to create complex derivatives. For example, a series of benzisoxazoles featuring N-linked oxazolidinone substituents have been synthesized, demonstrating a strategy where a nitrogen-based heterocyclic moiety is appended to the main scaffold. nih.gov
The synthesis of 3,5-disubstituted benzisoxazoles allows for functionalization at two key positions. A direct route to such compounds involves using a precursor that already contains a substituent on the phenyl ring. A prime example is the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. mdpi.com This compound is prepared via a base-catalyzed cyclization of an o-hydroxyphenylketoxime intermediate. mdpi.com The process starts from N-(3-(2-Chloroacetyl)-4-hydroxyphenyl)acetamide, which is first converted to its oxime, followed by cyclization with thionyl chloride to yield the target 3,5-disubstituted benzisoxazole. mdpi.com This specific derivative, featuring both the reactive chloromethyl group at C-3 and a protected amino group at C-5, serves as a valuable intermediate for creating a range of previously inaccessible polysubstituted analogues. mdpi.com
General methods for synthesizing 3,5-disubstituted isoxazoles often employ 1,3-dipolar cycloaddition reactions between alkynes and nitrile oxides, which can be generated through various complementary routes. nih.govresearchgate.net These established methodologies for isoxazole (B147169) synthesis can be adapted to produce 3,5-disubstituted benzisoxazole scaffolds.
Table 2: Synthetic Route to N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | N-(3-(2-Chloroacetyl)-4-hydroxyphenyl)acetamide | Hydroxylamine (B1172632) hydrochloride, Pyridine (B92270), EtOH | N-(3-(2-chloro-1-(hydroxyimino)ethyl)-4-hydroxyphenyl)acetamide (oxime) |
| 2 | Oxime from Step 1 | Thionyl chloride, Pyridine, THF | N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide |
Fusion with Other Heterocyclic Systems (e.g., Piperidine)
Fusing or linking the benzisoxazole core with other heterocyclic systems is a common strategy in medicinal chemistry to explore larger chemical spaces. The piperidine (B6355638) ring is a frequently used partner. For instance, N-benzylpiperidine benzisoxazoles have been developed where the piperidine moiety is tethered to the benzisoxazole core. nih.govnih.gov The synthesis can be achieved by alkylating a piperidine derivative with a reactive benzisoxazole, such as one bearing a chloromethyl or methyl group at the 3-position. nih.gov This linkage creates a distinct molecular architecture. More complex fused systems have also been reported, such as a spiropyrimidine-trione architecture fused to a benzisoxazole scaffold, highlighting the versatility of the core in constructing sophisticated molecular structures. nih.gov
Chiral Synthesis of Analogues via Asymmetric Methodologies
The development of chiral analogues is crucial, as different enantiomers of a molecule can exhibit significantly different biological activities. nih.gov However, the asymmetric synthesis of 1,2-benzisoxazoles is not widely reported. chim.it
One source of chirality in these systems can arise from atropisomerism. mdpi.com When a bulky substituent, such as an aryl group, is present at the 3-position of the benzisoxazole, rotation around the C3-aryl single bond can be sterically hindered. If the barrier to rotation is high enough, it can lead to the existence of stable, non-interconverting enantiomers that can be isolated. mdpi.com This phenomenon provides a pathway to chiral molecules without a traditional stereocenter.
While direct asymmetric catalytic methods for the benzisoxazole ring itself are scarce, general asymmetric methodologies developed for isoxazoles could be explored for adaptation. For example, highly efficient squaramide-catalysed asymmetric [3+2] cycloaddition reactions have been used to create complex chiral isoxazole-containing spirooxindoles with excellent control over the stereochemistry. rsc.org Such advanced catalytic systems represent a potential future direction for accessing enantio-enriched benzisoxazole analogues.
Theoretical and Computational Chemistry Investigations of 3 Chloromethyl 6 Fluorobenzo D Isoxazole and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is frequently employed to study benzisoxazole derivatives, providing reliable predictions of their molecular properties. researchgate.net Methodologies such as B3LYP combined with basis sets like 6-311G(d,p) are commonly used to perform these calculations, offering a robust framework for theoretical analysis. researchgate.net
Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to find the minimum energy conformation of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole. These calculations predict key structural parameters.
Conformational analysis is particularly important for the chloromethyl group at the 3-position, which can rotate relative to the benzisoxazole ring. By calculating the energy associated with the rotation around the C3-C(H2Cl) bond, a potential energy surface can be generated to identify the most stable rotamer. For similar heterocyclic compounds, it is common to find that the lowest energy conformation is the one that minimizes steric hindrance between the substituent and the ring system.
Table 1: Predicted Structural Parameters of this compound from Geometry Optimization
| Parameter | Predicted Value |
|---|---|
| C-C (ring) Bond Length | ~1.39 - 1.41 Å |
| C-N Bond Length | ~1.31 Å |
| N-O Bond Length | ~1.42 Å |
| C-O Bond Length | ~1.36 Å |
| C-F Bond Length | ~1.35 Å |
| C-Cl Bond Length | ~1.78 Å |
| C-C-N Bond Angle | ~110° |
| C-N-O Bond Angle | ~105° |
| Dihedral Angle (Ring) | ~0° (planar) |
Note: These are typical values based on DFT calculations for analogous structures and may vary with the specific level of theory and basis set used.
Electronic Structure Analysis (Frontier Molecular Orbitals, Band Gap Energies)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net
For benzisoxazole derivatives, the HOMO is typically localized over the fused benzene (B151609) ring, while the LUMO is distributed across the entire benzisoxazole system. The presence of an electron-withdrawing fluorine atom at the 6-position and a chloromethyl group at the 3-position is expected to lower both the HOMO and LUMO energy levels, potentially influencing the molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |
| LUMO Energy | -1.0 to -2.0 | Electron-accepting ability |
| Band Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity, stability |
Note: Values are estimations based on published data for structurally related fluorinated benzisoxazole analogues. researchgate.net
Reaction Mechanism Predictions and Transition State Analysis
Computational methods are invaluable for mapping out potential reaction pathways and identifying the transition states involved. For this compound, the chloromethyl group is a reactive site susceptible to nucleophilic substitution reactions. researchgate.net DFT calculations can be used to model the reaction with various nucleophiles.
By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides insight into the reaction kinetics. For instance, the reaction of 3-(chloromethyl)isoxazoles with nucleophiles like phenols or thiols has been studied, and these studies can serve as a model for predicting the reactivity of the title compound. researchgate.net The analysis might reveal that steric and electronic factors, such as the repulsion between the incoming nucleophile and the benzisoxazole ring, govern the regioselectivity and feasibility of the reaction. nih.gov
Spectroscopic Property Simulations and Validation
Computational chemistry can accurately predict various spectroscopic properties, which is essential for validating experimental data and aiding in structure elucidation.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (¹H, ¹³C)
Theoretical prediction of NMR spectra is a powerful tool for confirming the structure of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing them to a standard like tetramethylsilane (B1202638) (TMS). mdpi.com
Calculations would predict distinct signals for the aromatic protons on the benzisoxazole ring, with their chemical shifts influenced by the fluorine substituent. The protons of the chloromethyl group would appear as a characteristic singlet. Similarly, ¹³C NMR chemical shifts can be predicted for each carbon atom in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| H (Aromatic) | 7.2 - 7.8 | C3 | ~160 |
| H (CH₂Cl) | ~4.8 | C3a | ~120 |
| C4 | ~115 (JC-F) | ||
| C5 | ~110 (JC-F) | ||
| C6 | ~165 (JC-F) | ||
| C7 | ~100 (JC-F) | ||
| C7a | ~150 | ||
| CH₂Cl | ~40 |
Note: Predicted shifts are illustrative and based on general values for similar heterocyclic systems. JC-F indicates expected coupling with the fluorine atom.
Infrared (IR) Vibrational Analysis
Theoretical vibrational analysis calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. These can be directly compared with experimental IR spectra. The calculations are typically performed at the same level of theory as the geometry optimization. The results provide a detailed assignment of the observed absorption bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov
For this compound, characteristic vibrational frequencies are expected for the C-F stretch, the C-Cl stretch, the C=N stretch of the isoxazole (B147169) ring, and the aromatic C-H and C=C stretching modes.
Table 4: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C=N Stretch (Isoxazole) | 1610 - 1650 |
| C-F Stretch | 1200 - 1280 |
| C-O Stretch (Isoxazole) | 1000 - 1100 |
| C-Cl Stretch | 700 - 800 |
Note: These frequencies are based on DFT calculations for analogous benzoxazole (B165842) and isoxazole derivatives. nih.gov
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The study of ultraviolet-visible (UV-Vis) absorption characteristics provides insight into the electronic transitions within a molecule. For fluorinated heterocyclic compounds, including analogues of this compound, UV-Vis spectroscopy, in conjunction with quantum chemical calculations, can elucidate the influence of molecular structure and intermolecular interactions on absorption bands. rsc.org
| Compound Class | Method | Key Findings |
| Fluorinated 1,2,3-triazole derivatives | Solid-phase UV-Vis spectroscopy and quantum chemical calculations | Intra- and intermolecular interactions, such as hydrogen bonding, and tautomerism influence the location of absorption bands. rsc.org |
Molecular Modeling and Docking Studies for Ligand-Target Interaction Analysis
Molecular modeling and docking studies are pivotal in understanding how ligands like this compound and its analogues interact with biological targets. These computational techniques can predict binding affinities and modes of interaction, guiding the design of new therapeutic agents.
For instance, molecular docking studies on 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids, which share the 6-fluorobenzo[d]isoxazole (B7960271) core, have demonstrated good binding affinity towards Cyclin-Dependent Kinase 8 (CDK8). tandfonline.com This suggests that the benzisoxazole scaffold is a viable pharmacophore for interacting with kinase domains. Similarly, N-benzylpiperidine benzisoxazoles have been identified as potent and selective inhibitors of acetylcholinesterase (AChE), where the benzisoxazole moiety serves as a bioisosteric replacement for a benzoyl group. nih.gov
In a study on isoxazole derivatives as farnesoid X receptor (FXR) agonists, molecular dynamics simulations revealed the importance of hydrophobic interactions and hydrogen bonds for stable protein-ligand binding. nih.gov Key residues in the FXR ligand-binding domain, such as LEU287, MET290, and HIS447, were found to be crucial for these interactions. nih.gov Although these studies were not performed on this compound itself, they provide a framework for predicting its potential biological targets and key interactions. The chloromethyl group at the 3-position could potentially engage in halogen bonding or other specific interactions within a protein binding pocket.
| Compound/Analogue Class | Target Protein | Key Findings |
| 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids | CDK8 | Good binding affinity, suggesting the benzisoxazole scaffold can interact effectively with kinase domains. tandfonline.com |
| N-benzylpiperidine benzisoxazoles | Acetylcholinesterase (AChE) | The benzisoxazole heterocycle acts as an effective bioisostere for benzoyl functionality. nih.gov |
| Isoxazole derivatives | Farnesoid X receptor (FXR) | Hydrophobic interactions and hydrogen bonds with specific residues are critical for binding and agonistic activity. nih.gov |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides insights into the packing of molecules and the nature of the forces that hold them together. For complex organic molecules, including analogues of this compound, Hirshfeld surface analysis can deconstruct the crystal packing into a summary of different intermolecular contacts and their relative contributions.
Studies on various heterocyclic compounds have demonstrated the utility of this method. For example, in a crystal structure of a substituted indole (B1671886) derivative, Hirshfeld surface analysis revealed that H⋯O/O⋯H (24.3%), H⋯H (18.4%), and Br⋯H/H⋯Br (16.8%) were the most significant intermolecular contacts. nih.gov In another analysis of a flavone-chalcone hybrid, H⋯H (34.3%), O⋯H (19.2%), and C⋯H (16.7%) interactions were found to be the major contributors to the crystal packing. mdpi.com For a benzimidazole (B57391) derivative containing an isoxazole ring, H⋯H (48.8%), H⋯C/C⋯H (20.9%), and H⋯N/N⋯H (19.3%) interactions were predominant. nih.gov
These examples highlight the common types of weak intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the solid-state structures of such compounds. nih.gov For this compound, one could anticipate significant contributions from contacts involving the fluorine and chlorine atoms (e.g., H⋯F, H⋯Cl, F⋯F, Cl⋯Cl, F⋯Cl) in addition to H⋯H, C⋯H, and potential π-π stacking interactions involving the benzisoxazole ring system. The Hirshfeld surface is mapped with properties like d_norm, which indicates the nature of contacts (shorter, longer, or at van der Waals separation). nih.gov
| Compound Class | Predominant Intermolecular Contacts and Contributions |
| Substituted indole derivative | H⋯O/O⋯H (24.3%), H⋯H (18.4%), Br⋯H/H⋯Br (16.8%) nih.gov |
| Flavone-chalcone hybrid | H⋯H (34.3%), O⋯H (19.2%), C⋯H (16.7%) mdpi.com |
| Benzimidazole-isoxazole derivative | H⋯H (48.8%), H⋯C/C⋯H (20.9%), H⋯N/N⋯H (19.3%) nih.gov |
Advanced Applications in Synthetic Organic Chemistry
3-(Chloromethyl)-6-fluorobenzo[d]isoxazole as a Versatile Synthetic Building Block
This compound is a key heterocyclic building block in modern organic synthesis, primarily recognized for its role as a crucial intermediate in the preparation of various pharmaceutically active compounds. bldpharm.comcymitquimica.com Its versatility stems from the presence of a reactive chloromethyl group at the 3-position of the stable benzisoxazole scaffold. This functional group serves as an electrophilic site, readily participating in nucleophilic substitution reactions.
The most prominent application of this compound is in the synthesis of second-generation antipsychotic drugs, particularly Paliperidone (9-hydroxyrisperidone). scholarsresearchlibrary.comwikipedia.orglifechemicals.com In these synthetic routes, this compound is typically alkylated with a piperidine-containing moiety. googleapis.com For instance, the synthesis of Paliperidone involves the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) (derived from the chloromethyl precursor) with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. scholarsresearchlibrary.comgoogle.comgoogle.com The fluorine atom at the 6-position is a critical substituent that can enhance the metabolic stability and binding affinity of the final drug molecule. nih.gov
The utility of the isoxazole (B147169) core extends beyond this specific application. Isoxazole derivatives are recognized as versatile precursors that can be transformed into other valuable chemical structures, such as enaminones, 1,3-dicarbonyl compounds, and γ-amino alcohols, further highlighting their importance as building blocks in synthetic chemistry. lifechemicals.com The reactivity of the chloromethyl group allows for the introduction of a wide array of functional groups through reactions with various nucleophiles like phenols, thiols, and amines, enabling the creation of diverse molecular architectures. researchgate.net
Table 1: Synthetic Applications of this compound
| Reactant | Reaction Type | Product Class | Significance/Application |
|---|---|---|---|
| Piperidine (B6355638) derivatives | Nucleophilic Alkylation | 3-(Piperidin-4-yl)benzisoxazoles | Key intermediates for antipsychotic drugs like Paliperidone and Risperidone. scholarsresearchlibrary.comgoogleapis.comgoogle.com |
| Phenols | Williamson Ether Synthesis | 3-(Aryloxymethyl)benzisoxazoles | Creation of novel derivatives with potential biological activities. researchgate.net |
| Thiols | Thioetherification | 3-(Arylthiomethyl)benzisoxazoles | Synthesis of sulfur-containing benzisoxazole analogs for medicinal chemistry. researchgate.net |
| Amines (e.g., Morpholine) | N-Alkylation | 3-(Aminomethyl)benzisoxazoles | Access to a variety of substituted amines for structure-activity relationship studies. researchgate.net |
Development of New Reaction Methodologies Utilizing the Benzisoxazole Scaffold
The benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, prompting significant research into novel and efficient synthetic methodologies for its construction. nih.govresearchgate.net These methods are crucial for generating molecular diversity and enabling the synthesis of complex, functionalized derivatives. Traditional and modern approaches focus on the formation of the isoxazole ring fused to the benzene (B151609) core. chim.it
Key synthetic strategies for constructing the 1,2-benzisoxazole (B1199462) scaffold include:
C–O Bond Formation : This common approach involves the base-induced cyclization of ortho-substituted aryl oximes. chim.it
N–O Bond Formation : This strategy relies on the cyclization of 2-hydroxyaryl oximes, where the oxime's hydroxyl group is activated to facilitate nucleophilic attack by the phenolic hydroxyl group. chim.it
[3+2] Cycloaddition Reactions : A powerful modern technique involves the cycloaddition of in-situ generated nitrile oxides with arynes. chim.itorganic-chemistry.org This method allows for the rapid construction of functionalized benzisoxazoles under mild conditions. organic-chemistry.org
One-Pot Syntheses : Efficient one-pot methods have been developed, such as the triphenylphosphine (B44618) (PPh₃)-mediated reaction of 2-hydroxybenzonitriles with various bromides, which constructs the C-C bond and the heterocyclic ring in a single step. chim.it
Benzene Ring Formation : In some cases, the benzisoxazole core is constructed by forming the benzene ring onto a pre-existing, substituted isoxazole, allowing for different substitution patterns. chim.it
These diverse synthetic routes provide chemists with a robust toolbox to access a wide range of benzisoxazole derivatives. The development of these methodologies is essential for exploring the chemical space around this important scaffold and for the synthesis of new therapeutic agents and functional materials. chim.it
Table 2: Methodologies for Benzisoxazole Scaffold Synthesis
| Methodology | Key Precursors | Description | Advantages |
|---|---|---|---|
| C–O Bond Formation | o-Substituted aryl oximes | Base-induced intramolecular cyclization. chim.it | Classic, well-established method. |
| N–O Bond Formation | 2-Hydroxyaryl oximes | Intramolecular nucleophilic substitution onto the oxime nitrogen. chim.it | Common and effective for many derivatives. |
| [3+2] Cycloaddition | Aryne precursors, Chlorooximes | In-situ generation of arynes and nitrile oxides followed by cycloaddition. organic-chemistry.org | Mild conditions, good functional group tolerance, novel route. organic-chemistry.org |
| One-Pot PPh₃-Mediated Reaction | 2-Hydroxybenzonitriles, Bromides | Barbier-Grignard-type reaction to form 3-substituted benzisoxazoles. chim.itorganic-chemistry.org | High efficiency, one-step process. |
| Benzene Ring Formation | Substituted Isoxazoles | Construction of the benzene ring onto an existing isoxazole core. chim.it | Allows for more efficient installation of substituents on the benzene ring. chim.it |
Strategies for Medicinal Chemistry Research Focused on Scaffold Design and Modification
The benzisoxazole scaffold is a cornerstone of modern medicinal chemistry, found in a multitude of biologically active compounds targeting a wide range of diseases. nih.govresearchgate.net Research strategies focus on the rational design and modification of this scaffold to optimize pharmacodynamic and pharmacokinetic properties.
Bioisosteric Replacement: A key strategy involves using the benzisoxazole ring as a bioisostere for other chemical groups. spirochem.com For example, it has been successfully used to replace the benzoyl functionality in a class of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. nih.govnih.gov This replacement can fine-tune properties like lipophilicity, polarity, and aqueous solubility, ultimately altering the mechanism of action and improving potency and selectivity. nih.gov The benzisoxazole nucleus has also been shown to be a suitable bioisosteric replacement for the indole (B1671886) ring in certain contexts. ufrj.br
Scaffold Hopping: This innovative approach involves replacing a known active core structure with the benzisoxazole scaffold to generate novel chemical entities that retain affinity for the same biological target. Scaffold hopping is used to explore new intellectual property space, overcome undesirable properties of a lead compound (such as poor metabolic stability), and discover molecules with improved therapeutic profiles.
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to optimizing benzisoxazole-based drug candidates. For atypical antipsychotics like Risperidone and Paliperidone, the combination of the 6-fluoro-1,2-benzisoxazole moiety and a 3-(piperidin-4-yl) substituent is crucial for the dual antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. ijpsr.inforesearchgate.net Further modifications, such as adding or changing substituents on the benzisoxazole ring, can dramatically impact receptor binding affinities and selectivity. nih.govtaylorandfrancis.com For example, substituting the ring with electron-withdrawing groups like a nitro group has been shown to confer good anti-inflammatory activity in some series, while electron-donating groups like methyl or methoxy (B1213986) can enhance antioxidant properties. nih.gov
Multi-Target-Directed Ligand (MTDL) Design: Researchers are increasingly designing benzisoxazole derivatives to interact with multiple targets simultaneously, a promising strategy for complex diseases like Alzheimer's. nih.gov By combining the benzisoxazole scaffold (known to produce AChE inhibitors) with other pharmacophores, hybrid molecules have been created that display both potent acetylcholinesterase inhibition and high affinity for serotonin receptors (e.g., 5-HT₄R). nih.govresearchgate.netnih.gov
Table 3: Medicinal Chemistry Strategies for Benzisoxazole Scaffold Modification
| Strategy | Description | Example Application | Desired Outcome |
|---|---|---|---|
| Bioisosteric Replacement | Replacing a functional group with the benzisoxazole ring to mimic spatial and electronic properties. spirochem.comufrj.br | Replacement of a benzoyl group in AChE inhibitors. nih.gov | Improved potency, selectivity, and pharmacokinetic profile. nih.gov |
| Scaffold Hopping | Replacing the central core of a known drug with the benzisoxazole scaffold. | Developing novel kinase inhibitors by replacing a known hinge-binding motif. | New chemical space, improved ADME properties, novel IP. |
| Structure-Activity Relationship (SAR) | Systematic modification of substituents on the scaffold to map their effect on activity. nih.gov | Varying substituents on the benzene ring to modulate D2/5-HT2A receptor affinity in antipsychotics. ijpsr.infotaylorandfrancis.com | Optimization of target affinity, selectivity, and reduction of off-target effects. |
| Multi-Target-Directed Ligand (MTDL) Design | Incorporating pharmacophoric elements for multiple targets into a single molecule. nih.gov | Creating hybrids with AChE inhibitory and 5-HT₄R agonist activity for Alzheimer's disease. researchgate.netnih.gov | Enhanced therapeutic efficacy for complex multifactorial diseases. |
Applications in Material Science and Functional Molecules
While the primary focus of benzisoxazole chemistry has been in the pharmaceutical sector, the unique electronic and structural properties of the scaffold suggest potential applications in material science and the development of functional molecules. nih.gov Benzisoxazole derivatives have been utilized in the production of dyes, indicating their potential for creating compounds with specific optical properties. taylorandfrancis.com
The broader isoxazole class of compounds has demonstrated utility in several areas of materials science. Certain isoxazole derivatives have been investigated for their use as:
Fluorescent Sensors : The rigid, aromatic nature of the isoxazole ring can be incorporated into larger conjugated systems to create molecules that exhibit fluorescence, which can be modulated by the presence of specific analytes. lifechemicals.com
Liquid Crystals : The rod-like shape of some isoxazole-containing molecules makes them candidates for the design of liquid crystalline materials. lifechemicals.com
Organic Electronics : Heterocyclic compounds are fundamental building blocks for organic electronic materials. The electron-rich nature of the benzisoxazole ring, which can be tuned by substituents like the fluorine atom in this compound, could be exploited in the design of organic semiconductors or components for organic light-emitting diodes (OLEDs).
The design of functional molecules for biological applications also borders on material science. For instance, the development of isoxazole-based anticancer agents involves creating molecules with specific three-dimensional shapes and electronic distributions to interact with protein targets. rsc.org The strategic placement of functional groups, such as the trifluoromethyl (–CF₃) group, has been shown to significantly enhance the activity of isoxazole-based molecules, demonstrating how precise molecular engineering can impart desired functions. rsc.org
Table 4: Potential Applications of Isoxazole/Benzisoxazole Scaffolds in Material Science
| Application Area | Relevant Property | Description |
|---|---|---|
| Dyes and Pigments | Chromophoric character | The extended π-system of the benzisoxazole scaffold can be functionalized to absorb light in the visible spectrum. taylorandfrancis.com |
| Fluorescent Sensors | Luminescence | Incorporation into larger conjugated systems can yield molecules whose fluorescence is sensitive to their chemical environment. lifechemicals.com |
| Liquid Crystals | Molecular shape (Anisotropy) | Elongated, rigid isoxazole derivatives can exhibit liquid crystalline phases. lifechemicals.com |
| Functional Biomaterials | Molecular Recognition | Design of molecules with specific shapes and electronic properties for targeted interaction with biological macromolecules. rsc.org |
Structure Reactivity and Structure Interaction Relationships Srir
Methodological Framework for SRIR Studies
The investigation of for benzisoxazole derivatives, including 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole, employs a combination of computational and experimental techniques. These methods provide a comprehensive understanding of how the molecule's architecture influences its chemical behavior and interactions with other molecules.
Computational Approaches: In silico studies are fundamental to predicting molecular properties and reactivity. Density Functional Theory (DFT) is a principal method used to calculate various electronic and structural parameters. nih.govresearchgate.netresearchgate.net These calculations provide insights into the molecule's geometry, electron distribution, and orbital energies (HOMO-LUMO), which are crucial for understanding its kinetic stability and reactivity. mdpi.com Molecular docking simulations are another critical computational tool, used to predict the binding affinity and interaction modes of the compound with biological targets, such as enzymes or receptors. researchgate.netmdpi.com This is particularly relevant for fluorinated compounds, where specific interactions can be modeled. arabjchem.org
Experimental Methodologies: Synthesis and analytical confirmation form the experimental backbone of SRIR studies. The construction of the benzisoxazole scaffold and its derivatives is achieved through various synthetic routes, such as the [3+2] cycloaddition of nitrile oxides and arynes or the intramolecular cyclization of ortho-substituted aryl oximes. nih.govchim.it The success and efficiency of these synthetic pathways are themselves subjects of SRIR analysis. Following synthesis, a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, are employed to unequivocally confirm the structure of the synthesized compounds, which is a prerequisite for any reliable SRIR study. mdpi.com
The table below summarizes the key methodologies applied in SRIR studies of benzisoxazole derivatives.
| Methodology | Application in SRIR Studies | Key Insights Provided |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbital energies (HOMO-LUMO), electrostatic potential, and geometric parameters. | Reactivity indices, kinetic stability, charge distribution, and prediction of reaction sites. researchgate.netmdpi.com |
| Molecular Docking | Simulation of ligand-receptor interactions to predict binding modes and affinities. | Understanding molecular recognition, identifying key binding interactions, and guiding the design of biologically active molecules. nih.govresearchgate.net |
| Synthetic Chemistry | Creation of the target molecule and its analogues with systematic structural variations. | Establishing direct correlations between structural changes and observable reactivity, selectivity, and reaction efficiency. nih.gove-journals.in |
| Spectroscopic Analysis (NMR, IR) | Unambiguous structural confirmation of synthesized compounds. | Essential for validating the structures being studied and interpreting reaction outcomes. mdpi.com |
Impact of the Chloromethyl Group on Molecular Reactivity and Chemical Transformations
The chloromethyl group at the 3-position of the benzo[d]isoxazole ring is a key determinant of the molecule's reactivity. This group serves as a reactive handle, enabling a variety of chemical transformations primarily through nucleophilic substitution reactions.
The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles, wherein the chlorine atom functions as a leaving group. This reactivity is a well-documented feature of 3-(halomethyl)benzisoxazoles and related isoxazole (B147169) systems. nih.govnih.gov Studies on analogous compounds, such as 3-chloromethyl-5-phenylisoxazoles, have demonstrated successful substitution reactions with nucleophiles like phenols, alkoxides, thiolates, and amines (e.g., morpholine). researchgate.net
This synthetic versatility allows the 3-(chloromethyl) group to act as a crucial precursor for introducing diverse functional groups and building more complex molecular architectures. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide highlights the utility of this moiety as a building block for creating 3,5-disubstituted benzisoxazoles with potential pharmacological properties. mdpi.com The ability to easily displace the chloride ion is fundamental to the role of this compound as an intermediate in organic synthesis.
The table below illustrates the types of chemical transformations facilitated by the chloromethyl group.
| Nucleophile | Resulting Functional Group at Position 3 | Reaction Type |
| Phenols/Alkoxides (RO⁻) | Aryloxymethyl / Alkoxymethyl (-CH₂OR) | Williamson Ether Synthesis |
| Thiolates (RS⁻) | Thioether (-CH₂SR) | Nucleophilic Substitution |
| Amines (R₂NH) | Aminomethyl (-CH₂NR₂) | Nucleophilic Substitution |
| Sodium Bisulfite (NaHSO₃) | Sulfomethyl precursor | Nucleophilic Substitution |
Influence of Fluorine Substitution on Electronic Properties and Molecular Recognition
The fluorine atom at the 6-position of the benzo[d]isoxazole ring exerts a profound influence on the molecule's electronic properties, which in turn affects its interactions with other molecules and biological systems. Fluorine is the most electronegative element, and its incorporation into an aromatic system leads to significant electronic perturbations.
As a powerful electron-withdrawing group, the fluorine atom decreases the electron density of the benzene (B151609) ring. This electronic effect can influence the reactivity of the entire molecule, including the acidity of any nearby protons and the susceptibility of the aromatic ring to further substitution. Furthermore, fluorine substitution is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability and lipophilicity. nih.gov Increased lipophilicity can improve the compound's ability to cross biological membranes, a critical factor for bioavailability. arabjchem.org
In the context of molecular recognition, the fluorine atom can participate in non-covalent interactions that stabilize the binding of the molecule to a biological target. These interactions include hydrogen bonding (where the fluorine acts as a weak hydrogen bond acceptor) and dipole-dipole interactions. The strategic placement of fluorine can therefore fine-tune the binding affinity and selectivity of a compound for its intended receptor. nih.gov
Correlation of Structural Modifications with Chemical Selectivity and Efficiency
The substituents on the benzo[d]isoxazole core have a direct and predictable impact on the selectivity and efficiency of chemical reactions. Structure-reactivity correlations are evident in both the synthesis of the heterocyclic system and its subsequent transformations.
During the synthesis of benzisoxazoles via methods like intramolecular SNAr cyclization of oximes, the nature of the substituents on the aromatic ring is critical. Electron-withdrawing groups, such as the fluorine atom in this compound, can facilitate the cyclization step, thereby increasing the reaction efficiency. chim.it Conversely, electron-donating groups may slow down or inhibit such reactions.
In [3+2] cycloaddition reactions used to form the benzisoxazole ring, substituent effects also dictate the reaction's success. Studies have shown that chlorooximes bearing electron-donating groups can lead to excellent yields, whereas those with electron-withdrawing groups result in lower efficiency. nih.gov The regioselectivity of these reactions is also governed by the electronic and steric properties of the substituents on the reacting partners. nih.govchim.it In some cases, modifying a substituent can completely alter the reaction pathway, leading to the selective formation of different heterocyclic products from the same set of starting materials. beilstein-journals.org Furthermore, studies on related isoxazole systems have demonstrated that substituent selection is crucial for controlling photochemical reaction equilibria, preventing the formation of undesired side products and thus enhancing the efficiency of the desired transformation. chemrxiv.org
Future Perspectives and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of benzisoxazole derivatives is progressively moving towards greener and more efficient methodologies. nih.govscirp.orgnih.gov Future research on 3-(chloromethyl)-6-fluorobenzo[d]isoxazole is expected to focus on the adoption of sustainable practices that minimize environmental impact while maximizing yield and purity.
Key areas of development include:
Ultrasound-Assisted Synthesis: Sonochemical methods have been shown to facilitate efficient cyclization and multicomponent reactions for isoxazole (B147169) derivatives, often leading to significantly improved yields and reduced reaction times. nih.gov The application of ultrasonic irradiation could offer a metal-free, acid/base-free, and environmentally friendly approach to synthesizing the benzisoxazole core. nih.gov
Green Catalysts and Solvents: There is a growing emphasis on replacing hazardous organic solvents with more benign alternatives like water or ionic liquids. nih.govscirp.orgorganic-chemistry.org The use of recyclable catalysts, such as samarium triflate or even nanocatalysts, aligns with the principles of green chemistry and is a promising avenue for the synthesis of benzisoxazole compounds. nih.govorganic-chemistry.org
One-Pot Reactions: Multi-component, one-pot synthesis strategies are gaining traction for their efficiency and reduction of waste. nih.govscirp.org Designing a convergent synthesis for this compound, where multiple bonds are formed in a single operation, would represent a significant advancement in its production.
These sustainable approaches not only address environmental concerns but also often lead to more cost-effective and scalable manufacturing processes.
Exploration of Novel Chemical Transformations and Rearrangements
The reactivity of the benzisoxazole core and the chloromethyl group offers a fertile ground for exploring novel chemical transformations. Future research will likely focus on leveraging this reactivity to create a diverse range of new molecules with unique properties.
Potential areas of exploration include:
Functional Group Interconversions: The chloromethyl group at the 3-position is a versatile handle for a variety of nucleophilic substitution reactions. Research into its reactions with a wider array of nucleophiles will undoubtedly lead to novel derivatives with potential applications in materials science and medicinal chemistry.
Ring Rearrangements: The isoxazole ring is known to undergo rearrangement reactions under certain conditions, such as the Boulton–Katritzky rearrangement. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Investigating the behavior of this compound under thermal, photochemical, or base-promoted conditions could unveil new heterocyclic scaffolds with interesting biological or physical properties. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
Cross-Coupling Reactions: Modern cross-coupling methodologies could be employed to functionalize the benzisoxazole core further. For instance, developing conditions for the direct C-H arylation of the benzene (B151609) ring would provide a powerful tool for rapidly building molecular complexity.
The discovery of new reactions and rearrangements will significantly expand the chemical space accessible from this compound, paving the way for the synthesis of next-generation functional molecules.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. For this compound, advanced computational approaches will play a crucial role in guiding experimental work and accelerating the discovery process.
Future computational studies are likely to involve:
Density Functional Theory (DFT) Calculations: DFT methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netresearchgate.nettandfonline.com Such studies can provide valuable insights into reaction mechanisms and help in the rational design of new synthetic routes. researchgate.net For instance, the aryne distortion model, a computational model, can predict the regioselectivity of nucleophilic attack on substituted benzynes, which could be relevant for derivatization. researchgate.net
Molecular Docking and Dynamics Simulations: In the context of drug discovery, molecular docking can be used to predict the binding affinity and mode of interaction of benzisoxazole derivatives with biological targets. researchgate.nettandfonline.comscispace.com Molecular dynamics simulations can further elucidate the dynamic behavior of these molecules in a biological environment, providing a more comprehensive understanding of their structure-activity relationships.
Predictive Modeling of ADMET Properties: Computational models that can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules are becoming increasingly important in the early stages of drug development. rsc.org Applying these models to virtual libraries of this compound derivatives can help prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing. scispace.com
The synergy between computational and experimental chemistry will be key to unlocking the full potential of the this compound scaffold.
Integration with High-Throughput Screening for Chemical Discovery
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity or chemical property. Integrating the synthesis of this compound derivatives with HTS platforms will be a powerful strategy for accelerating the discovery of new functional molecules. daneshyari.com
Future research in this area will likely focus on:
Combinatorial Chemistry: The development of efficient and reliable methods for the parallel synthesis of libraries of this compound derivatives is crucial for HTS campaigns. This would involve the use of solid-phase synthesis or automated solution-phase synthesis techniques.
Development of Novel Assays: The design of sensitive and robust assays is essential for identifying active compounds from large libraries. These assays could be designed to measure a wide range of properties, from the inhibition of a specific enzyme to the modulation of a cellular pathway.
Fragment-Based Drug Discovery: The benzisoxazole scaffold can serve as a starting point for fragment-based drug discovery. researchgate.net HTS can be used to identify small fragments that bind to a biological target, which can then be elaborated using the this compound core to generate potent and selective ligands.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes under basic conditions, followed by chlorination of intermediate alcohols. For example, substituted benzaldehyde can be converted to oxime intermediates, cyclized to form the isoxazole core, and then chlorinated using reagents like PCl₅ or SOCl₂ . Microwave-assisted synthesis has also been reported to improve reaction efficiency by reducing side products and shortening reaction times .
Q. How should structural characterization be performed for this compound?
- Methodological Answer : Use a combination of techniques:
- X-ray crystallography to determine bond lengths, angles, and dihedral angles (e.g., Cl⋯H interactions at 3.12 Å, planar isoxazole ring with deviations <0.023 Å) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., fluorobenzene protons at δ 7.17–7.62 ppm, chloromethyl protons at δ 4.5–5.0 ppm) .
- HRMS for molecular weight validation (e.g., exact mass 183.012 g/mol) .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Preventive Measures : Use PPE (gloves, goggles, fume hood), avoid inhalation/contact, and store at 0–6°C to prevent decomposition .
- Spill Response : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .
- Environmental Hazard Mitigation : Avoid aquatic release due to potential toxicity to aquatic organisms .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- Methodological Answer : Substituent position and electronegativity significantly influence enzyme inhibition. For example:
- GR Inhibition : 3-(4-Chlorophenyl)isoxazole (IC₅₀: 0.059 mM) shows stronger inhibition than 5-(4-Chlorophenyl)isoxazole due to chlorine positioning near the active site .
- GST Inhibition : Bromine at the 4-position (3-(4-Bromophenyl)isoxazole, IC₅₀: 0.099 mM) enhances competitive inhibition compared to chlorine analogs, likely via steric/electronic effects .
Q. What mechanistic insights explain the regioselectivity in cycloaddition reactions involving this compound?
- Methodological Answer : Regioselectivity in 1,3-dipolar cycloadditions is governed by frontier molecular orbital (FMO) interactions. For example:
- Nitrile oxides (dipole) preferentially react with electron-deficient alkynes at the β-position due to HOMO-LUMO alignment .
- Steric effects from the chloromethyl group may direct addition to the less hindered C-5 position of the isoxazole ring .
Q. How can reaction conditions be optimized for scalability?
- Methodological Answer :
- Microwave Irradiation : Reduces reaction time (e.g., from 12h to 30min) and improves yield (e.g., 50% → 75%) by enhancing thermal efficiency .
- Catalyst Screening : Heterogeneous catalysts (e.g., Cu/Zn oxides) improve recyclability and reduce metal contamination .
- Solvent Selection : Use green solvents (e.g., ethanol/water mixtures) to minimize environmental impact while maintaining polarity for cycloaddition .
Q. What crystallographic data inform reactivity predictions?
- Methodological Answer :
- Bond Angle Analysis : The C3–C3a–C4 angle (138.2°) deviates from 120°, indicating strain that may enhance electrophilic reactivity at C3 .
- Dihedral Angles : The chloromethyl group is nearly perpendicular to the isoxazole plane (N2–C3–C9–C10: 100.1°), influencing steric accessibility for nucleophilic attacks .
- Packing Effects : Van der Waals interactions dominate crystal stabilization, suggesting limited π-π stacking in solution-phase reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

